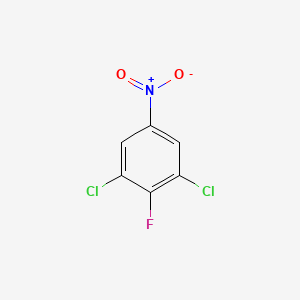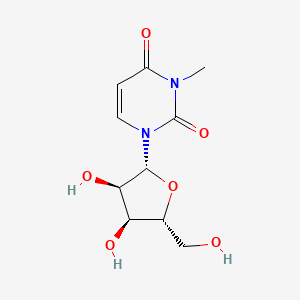
3-Methyluridine
Overview
Description
It is a pyrimidine nucleoside that is present as an RNA modification in various organisms, including archaea, eubacteria, and eukaryotes . This compound plays a significant role in the structural and functional integrity of ribosomal RNA.
Mechanism of Action
Target of Action
3-Methyluridine, also known as Nthis compound, is a pyrimidine nucleoside . It is present as an RNA modification in living organisms and has been detected in 23S rRNA of archaea, 16S and 23S rRNA of eubacteria, and 18S, 25S, and 28S of eukaryotic ribosomal RNAs . Therefore, the primary targets of this compound are these ribosomal RNAs.
Mode of Action
It is known that this compound is involved in the modification of rna, which can influence the structure and function of the rna molecules .
Biochemical Pathways
This compound is involved in the modification of RNA, which is a crucial process in the regulation of gene expression . This modification can affect various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging .
Pharmacokinetics
It is known that uridine, a similar compound, is found in plasma and cerebrospinal fluid . It plays a pivotal role in various biological processes, suggesting that it is well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in RNA modification. This modification can influence the structure and function of RNA, affecting various biological processes . .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the concentration of this compound in the body can be affected by dietary intake and metabolic processes . Additionally, the efficacy and stability of this compound can be influenced by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
The biochemical role of 3-Methyluridine is primarily as a modification in RNA . It interacts with various enzymes, proteins, and other biomolecules during the process of RNA modification. The exact nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
This compound, as an RNA modification, can influence various cellular processes. It may affect cell function by influencing the structure and function of RNA molecules, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an RNA modification . It can bind to RNA molecules and alter their structure and function. This can lead to changes in gene expression and can influence the activity of enzymes and other proteins.
Metabolic Pathways
This compound is involved in the metabolic pathway of RNA modification It interacts with various enzymes during this process
Subcellular Localization
As an RNA modification, this compound is found in various subcellular locations where RNA molecules are present . Its localization can influence its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-Methyluridine typically involves the methylation of uridine at the N3 position. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of Nthis compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N3-Methyluridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nthis compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of uridine derivatives with oxidized functional groups.
Reduction: Formation of reduced uridine derivatives.
Substitution: Formation of substituted uridine derivatives with various functional groups.
Scientific Research Applications
N3-Methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs.
Biology: Plays a role in the study of RNA modifications and their effects on gene expression.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the production of modified nucleosides for research and pharmaceutical purposes
Comparison with Similar Compounds
5-Methyluridine: Another methylated uridine derivative, but with the methyl group at the 5 position.
3-Methylpseudouridine: A similar compound with a different structural configuration.
Comparison:
N3-Methyluridine vs. 5-Methyluridine: While both compounds are methylated uridine derivatives, the position of the methyl group significantly affects their biological roles and interactions.
Nthis compound vs. 3-Methylpseudouridine: Both compounds have a methyl group at the N3 position, but 3-Methylpseudouridine has a different base structure, leading to distinct biological functions and interactions.
Nthis compound stands out due to its unique position of methylation and its specific roles in RNA modification and stability.
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQUILVPBZEHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862844 | |
| Record name | 3-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methyluridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2140-69-4 | |
| Record name | 3-Methyluridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyluridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methyluridine?
A1: The molecular formula of this compound is C10H14N2O6, and its molecular weight is 258.23 g/mol. []
Q2: What is the typical conformation of this compound in the solid state?
A2: X-ray crystallography studies have shown that this compound adopts a conformation with a C(2')-endo ribofuranose pucker and an anti glycosidic conformation. []
Q3: What spectroscopic techniques are commonly used to characterize this compound?
A3: Researchers utilize UV, NMR, and mass spectrometry to characterize this compound and its derivatives. [, , , , , ]
Q4: Are there any specific details about its NMR spectra?
A4: Carbon-13 NMR spectroscopy has been particularly useful in studying the methylation of RNA and identifying this compound as a product. []
Q5: Where is this compound found naturally?
A5: this compound is a naturally occurring modified nucleoside found in biological fluids like human urine. [, ] It is also present in various RNA molecules, including tRNA, rRNA, and mRNA across different organisms. [, , , ]
Q6: What is the function of this compound in RNA?
A6: While the precise function of this compound in mRNA is still under investigation, research suggests it may play a role in regulating the stability and translation of messenger RNAs. [] In ribosomal RNA, this compound is found in specific locations and its methylation can be influenced by the presence of other nearby modifications. [] Additionally, in tRNA, this compound is a substrate for further deamination to 3-methylpseudouridine, highlighting its role as an intermediate in RNA modification pathways. []
Q7: How does the presence of this compound affect the stability of RNA structures?
A7: Research shows this compound can destabilize certain RNA structures. For instance, it disrupts the formation of U•A-T-rich RNA•DNA-DNA triple helices by interfering with Hoogsteen interactions. [, ] In contrast, other modifications like 2'-O-methylation have minimal destabilizing effects. []
Q8: Does this compound interact with any specific enzymes?
A8: Yes, this compound can interact with enzymes involved in RNA modification. For instance, in the case of C to U RNA editing in tRNA, methylation of cytosine 32 to 3-methylcytosine is a prerequisite, followed by deamination to form this compound. This process requires the coordinated activity of the m3C methyltransferase (TbTRM140) and the A to I editing deaminase (TbADAT2/3). These enzymes further act on this compound to form 3-methylpseudouridine. []
Q9: Does this compound influence the activity of RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2?
A9: Yes, this compound strongly inhibits the activity of SARS-CoV-2 RdRp. It acts as a roadblock during RNA synthesis, preventing further nucleotide incorporation. []
Q10: Are there any studies linking this compound levels to specific diseases?
A10: Yes, research has shown altered levels of this compound in the serum of patients with colorectal cancer compared to healthy individuals and those with colorectal adenomas. [] This suggests a potential link between this compound and cancer development.
Q11: How is this compound synthesized for research purposes?
A11: Various synthetic routes have been explored. One approach involves the methylation of uridine using agents like trimethylsulfonium hydroxide. [] Another method uses a multi-step process starting with ribonuclease A cleavage of tRNA, followed by the removal and replacement of the target uridine with a this compound bisphosphate using RNA ligase. [] For use in RNA synthesis, a phosphoramidite derivative of this compound has been developed. []
Q12: Are there any applications for this compound as an antimetabolite?
A12: While early studies explored the antimetabolite activity of this compound [], current research focuses on understanding its role in RNA modification and potential implications for disease. It is not widely used as an antimetabolite in clinical settings.
Q13: What analytical methods are used to detect and quantify this compound in biological samples?
A13: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS/MS), is a commonly used technique for identifying and quantifying this compound in complex biological matrices like urine and serum. [, , ]
Q14: Can you elaborate on the role of mass spectrometry in this compound analysis?
A14: Electrospray mass spectrometry plays a crucial role in determining the molecular mass of oligonucleotides produced by RNase digestion of RNA. The high accuracy of mass spectrometry enables the identification of post-transcriptionally modified nucleotides like this compound based on the incremental increase in mass compared to unmodified nucleotides. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


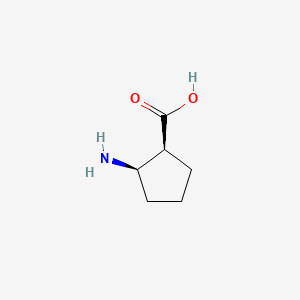
![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
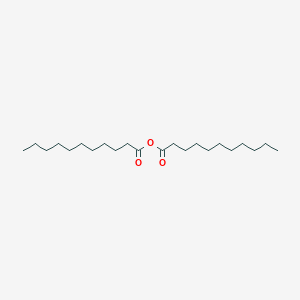
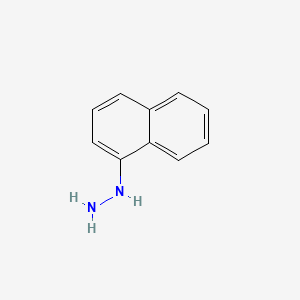

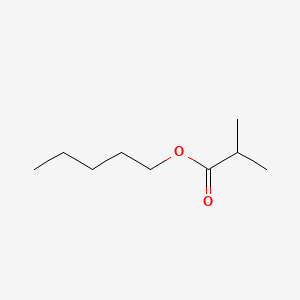

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)
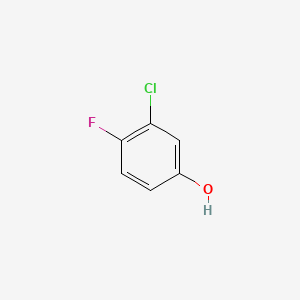
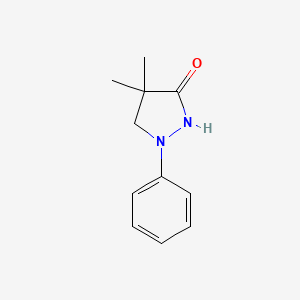

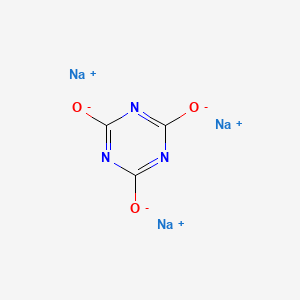
![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)
